![molecular formula C12H12O B2609787 Rel-(2aR,8bR)-2a,3,4,8b-tetrahydrocyclobuta[a]naphthalen-2(1H)-one CAS No. 82732-34-1](/img/structure/B2609787.png)

Rel-(2aR,8bR)-2a,3,4,8b-tetrahydrocyclobuta[a]naphthalen-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

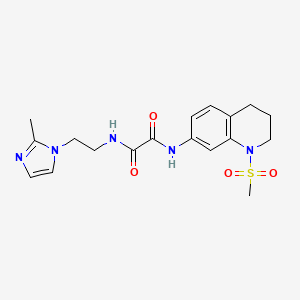

“Rel-(2aR,8bR)-2a,3,4,8b-tetrahydrocyclobuta[a]naphthalen-2(1H)-one” is a chemical compound with the CAS Number: 82732-34-1 . It has a molecular weight of 172.23 . The compound is in liquid form and is stored at a temperature of 4 degrees Celsius .

Molecular Structure Analysis

The IUPAC name for this compound is “(2aR,8bR)-2a,3,4,8b-tetrahydrocyclobuta[a]naphthalen-2(1H)-one” and its InChI Code is "1S/C12H12O/c13-12-7-11-9-4-2-1-3-8(9)5-6-10(11)12/h1-4,10-11H,5-7H2/t10-,11+/m1/s1" .

Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 172.23 . The compound is stored at a temperature of 4 degrees Celsius .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Oligomeric Structures and Synthesis Techniques : Research on 1,2-Dihydro-1-magnesacyclobuta[a]naphthalene explores its solubility and structure, showing it as a precursor in the synthesis of organometallic heterocyclic derivatives. This work highlights the compound's potential in facilitating the preparation of complex organic structures (Nijbacker et al., 2002).

- Reactions with Ethoxyethyne : Studies on reactions of rhenacyclobutadienes with ethoxyethyne leading to rhenabenzenes and other products emphasize the role of cyclobutadiene complexes in synthesizing novel organic compounds (Lin et al., 2015).

Biological Activity

- Retinoid Receptor Activation : Investigations into the synthesis and structure-activity relationships of stilbene retinoid analogs reveal their potential in activating retinoid X receptors (RXR) and retinoic acid receptors (RAR), indicating therapeutic applications in dermatology and oncology (Beard et al., 1995). Similarly, the design and synthesis of potent RXR selective ligands demonstrate the induction of apoptosis in leukemia cells, underscoring the significance of RXR-mediated pathways in cancer treatment (Boehm et al., 1995).

Environmental and Analytical Applications

- Quantitative Analysis of Polycyclic Aromatic Hydrocarbons : The application of resonance-enhanced multiphoton ionization (REMPI) time-of-flight mass spectrometry offers a real-time quantitative analysis of polycyclic aromatic hydrocarbons, demonstrating the compound's relevance in environmental monitoring and analysis (Gittins et al., 1997).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

(2aR,8bR)-2a,3,4,8b-tetrahydro-1H-cyclobuta[a]naphthalen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c13-12-7-11-9-4-2-1-3-8(9)5-6-10(11)12/h1-4,10-11H,5-7H2/t10-,11+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKZLZZQKCGXSW-MNOVXSKESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C3C1C(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@H]3[C@@H]1C(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2609709.png)

![2-[(4-Chlorobenzyl)thio]acetohydrazide](/img/structure/B2609712.png)

![3,5-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2609714.png)

![2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2609717.png)

![3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2609723.png)

![N-(2,5-dimethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2609726.png)

![(2Z)-N-(4-chlorophenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]acetamide](/img/structure/B2609727.png)